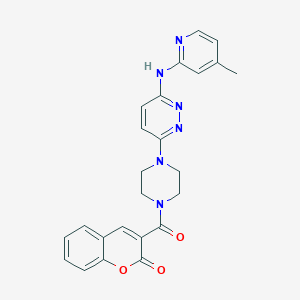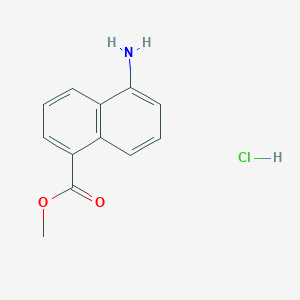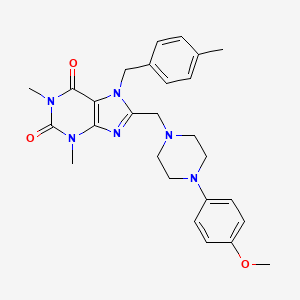![molecular formula C14H10N2O2S2 B2536202 (5-フェニル-チエノ[2,3-d]ピリミジン-4-イルスルファニル)-酢酸 CAS No. 312947-24-3](/img/structure/B2536202.png)
(5-フェニル-チエノ[2,3-d]ピリミジン-4-イルスルファニル)-酢酸
概要
説明
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a phenyl group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
科学的研究の応用
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis . They have also been associated with the inhibition of various enzymes and pathways .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit various enzymes and pathways . The compound’s interaction with its targets could lead to changes in cellular processes, potentially disrupting the growth and proliferation of cells.
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with the inhibition of various enzymes and pathways . They have been reported to have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit significant antimycobacterial activity , suggesting that they could disrupt the growth and proliferation of certain bacteria at the molecular and cellular levels.
Safety and Hazards
生化学分析
Biochemical Properties
The compound (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has been found to inhibit the proliferation of Chinese hamster ovary cells (CHO) expressing folate receptors . It has also been observed to inhibit de novo purine biosynthesis, a pathway essential for the synthesis of nucleotides in proliferating cells .
Cellular Effects
In cellular processes, (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has shown to have a significant impact. It has been found to inhibit the proliferation of CHO cells expressing folate receptors . This suggests that the compound may have a role in regulating cell growth and division.
Molecular Mechanism
At the molecular level, (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid exerts its effects through several mechanisms. It has been found to inhibit de novo purine biosynthesis, a pathway essential for the synthesis of nucleotides in proliferating cells . This suggests that the compound may interfere with the normal functioning of this pathway, thereby affecting the growth and division of cells.
Metabolic Pathways
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is involved in the inhibition of de novo purine biosynthesis, a pathway essential for the synthesis of nucleotides in proliferating cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields and allows for further derivatization to obtain the desired acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
1,3,4-Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Uniqueness
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a phenyl group and an acetic acid moiety makes it a versatile compound for various applications.
特性
IUPAC Name |
2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)15-8-16-14/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKGPOMUILRMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312947-24-3 | |
| Record name | 2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2536122.png)
![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)


![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)



![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536134.png)

![2-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]furan-2,5-dicarboxamide](/img/structure/B2536136.png)
![{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2536138.png)
![5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2536141.png)
